molecular formula C33H46O16 B1163895 borapetoside D CAS No. 151200-48-5

borapetoside D

Cat. No.: B1163895
CAS No.: 151200-48-5
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Borapetoside D, a phytoconstituent of Tinospora crispa, has been found to interact with insulin-resistant target proteins . These proteins are the primary targets of this compound and play a crucial role in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, Borapetoside A is predicted to activate PPARG, while Borapetoside B is predicted to inhibit TNF cytokines to bind to their receptor . These interactions lead to the modulation of the target proteins’ functions, thereby influencing the biological processes they regulate.

Biochemical Pathways

These pathways are involved in the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound, like many other phytoconstituents of Tinospora crispa, show poor absorption in the gastrointestinal tract . This property allows for competitive binding to alpha-glucosidase (AG) in the small intestine , which can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-hyperglycemic activity. The compound’s interaction with insulin-resistant target proteins can lead to the regulation of glucose homeostasis, adipolysis, cell proliferation, and anti-apoptosis . These effects contribute to the compound’s potential as a therapeutic agent in the management of type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s poor absorption in the gastrointestinal tract suggests that factors affecting gastrointestinal function could potentially influence the compound’s action . .

Biochemical Analysis

Biochemical Properties

Borapetoside D plays a significant role in biochemical reactions, particularly in the regulation of glucose metabolism. It interacts with several enzymes and proteins involved in glucose homeostasis. One of the key interactions is with the enzyme phosphoinositide 3-kinase, which is crucial for insulin signaling pathways. This compound binds to the active site of phosphoinositide 3-kinase, enhancing its activity and thereby promoting glucose uptake in cells . Additionally, this compound interacts with other biomolecules such as insulin receptor substrate proteins, further amplifying its effects on glucose metabolism.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In muscle cells, it enhances glucose uptake by increasing the translocation of glucose transporter type 4 to the cell membrane. In liver cells, this compound reduces gluconeogenesis, thereby lowering blood glucose levels. It also influences cell signaling pathways, such as the insulin signaling pathway, by enhancing the phosphorylation of key proteins involved in this pathway. Furthermore, this compound affects gene expression by upregulating genes involved in glucose metabolism and downregulating genes associated with gluconeogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active site of phosphoinositide 3-kinase, leading to its activation. This activation results in the phosphorylation of downstream targets, such as protein kinase B, which plays a crucial role in glucose uptake and metabolism. Additionally, this compound inhibits the activity of enzymes involved in gluconeogenesis, such as glucose-6-phosphatase, thereby reducing glucose production in the liver. These molecular interactions contribute to the overall hypoglycemic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its hypoglycemic effects in both in vitro and in vivo models. Prolonged exposure to this compound may lead to adaptive changes in cellular function, such as alterations in insulin receptor sensitivity and glucose transporter expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood glucose levels without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the hypoglycemic effects plateau at a certain dosage, indicating a saturation of the compound’s activity. Careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as phosphoinositide 3-kinase and protein kinase B, which are key regulators of glucose uptake and utilization. This compound also affects the levels of metabolites involved in gluconeogenesis, such as glucose-6-phosphate and fructose-1,6-bisphosphate. These interactions contribute to the overall regulation of glucose homeostasis by this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as glucose transporter type 4, facilitating its uptake into cells. This compound also binds to specific binding proteins, which aid in its distribution to target tissues. The compound’s localization and accumulation are influenced by these interactions, ensuring its effective delivery to sites of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in glucose metabolism. Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific compartments within the cell. These modifications ensure that this compound exerts its effects at the appropriate subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of borapetoside D typically involves the extraction of Tinospora crispa stems using methanol. The extract is then subjected to fractionation using solvents such as n-hexane, carbon tetrachloride, chloroform, and water. The fractions are further purified using chromatographic techniques, including thin-layer chromatography and column chromatography .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are more suited for laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions: Borapetoside D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Properties

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46O16/c1-32(16-9-21(49-29(16)42)33(2)15(28(41)43-3)5-4-6-20(32)33)10-17(14-7-8-44-12-14)46-31-27(40)25(38)23(36)19(48-31)13-45-30-26(39)24(37)22(35)18(11-34)47-30/h5,7-8,12,16-27,30-31,34-40H,4,6,9-11,13H2,1-3H3/t16-,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANOZJKKFLLEO-KBAPQYMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the proposed mechanism of action for Borapetoside D against malaria?

A1: The research suggests that this compound isolated from Tinospora crispa (L.) potentially acts as an antimalarial by inhibiting heme polymerization []. During malaria infection, the parasite degrades hemoglobin, releasing toxic heme. To survive, the parasite converts this toxic heme into non-toxic hemozoin through polymerization. By inhibiting this polymerization process, compounds like this compound could lead to heme buildup, ultimately killing the parasite.

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